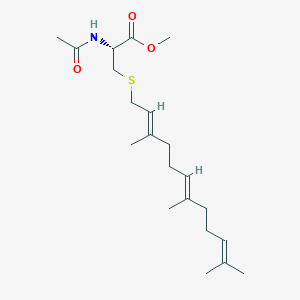

Ac-Cys(farnesyl)-OMe

Description

Fundamentals of Protein S-Prenylation: Farnesylation and Geranylgeranylation

Protein prenylation is broadly categorized into farnesylation and geranylgeranylation, distinguished by the specific isoprenoid lipid transferred and the enzymes that catalyze these reactions. These modifications are essential for the proper function of many proteins, including small GTPases like Ras, which are heavily implicated in cell proliferation and cancer mdpi.comresearchgate.netfrontiersin.orgwikipedia.orgresearchgate.netbiologists.com.

Protein farnesyltransferase (FTase) is the primary enzyme responsible for farnesylation. It catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a specific C-terminal recognition motif on substrate proteins mdpi.comresearchgate.netfrontiersin.orgwikipedia.orgmdpi.com. FTase is a heterodimeric enzyme composed of α and β subunits wikipedia.org. The catalytic mechanism involves the binding of both FPP and the prenylatable protein substrate. The cysteine residue of the substrate undergoes an SN2-type attack on the farnesyl diphosphate (B83284), displacing pyrophosphate wikipedia.orgacs.org.

FTase exhibits a degree of substrate specificity, primarily dictated by the C-terminal amino acid sequence of the target protein. While the canonical recognition motif is the "CaaX box," research has revealed that FTase can recognize a broader range of sequences, including extended motifs and specific pentapeptides mdpi.comresearchgate.netnih.gov. The enzyme's active site accommodates the C-terminal residues, with the hydrophobicity and steric volume of amino acids at specific positions, particularly the a₂ and X residues, playing significant roles in determining substrate binding and catalytic efficiency plos.orgnih.govnih.gov.

The most well-established recognition motif for FTase and geranylgeranyltransferase type I (GGTase-I) is the C-terminal tetrapeptide sequence known as the "CaaX box" researchgate.netfrontiersin.orgwikipedia.orgbiologists.comnih.govplos.orgnih.govnih.govnih.govwikipedia.orgprotpi.chimp.ac.atbiorxiv.orgnih.gov. This motif consists of a cysteine (C) residue, followed by two aliphatic amino acids (a₁a₂) and a terminal variable amino acid (X) biologists.comnih.govwikipedia.orgprotpi.ch. The identity of the X residue is critical in determining whether a protein is farnesylated or geranylgeranylated:

Table 1: FTase vs. GGTase-I Substrate Specificity within the CaaX Motif

| Enzyme | CaaX Motif (X residue) | Prenyl Group |

| FTase | M, S, Q, A, C | Farnesyl (C₁₅) |

| GGTase-I | L, I, F | Geranylgeranyl (C₂₀) |

Beyond the canonical CaaX box, research has identified non-canonical motifs that can also serve as FTase substrates. These include longer sequences such as C(x)₃X, which comprises a cysteine followed by three unspecified amino acids and a terminal X residue mdpi.comresearchgate.netnih.gov. Furthermore, specific pentapeptide sequences, like CMIIM and CSLMQ, have been shown to be recognized and prenylated by FTase mdpi.comresearchgate.net. These discoveries have broadened the understanding of the prenylated proteome, suggesting that the recognition mechanisms are more complex than initially thought nih.govplos.orgnih.gov.

Table 2: Common Protein Prenylation Motifs

| Motif Type | Canonical Sequence | Examples of Recognized Sequences | Prenylation Type |

| CaaX | C-a-a-X | CVIM, CVLM, CSIM, CAIA | Farnesylation / Geranylgeranylation |

| C(x)₃X | C-x-x-x-X | CMIIM, CSLMQ (pentapeptides) | Farnesylation |

| CXC / CC | C-X-C / C-C | (Rab proteins) | Geranylgeranylation |

Ac-Cys(farnesyl)-OMe as a Model System in Biochemical and Biophysical Investigations

Simplified peptide analogs, such as this compound, are invaluable tools for dissecting the molecular mechanisms of protein prenylation. These molecules provide a chemically defined and manageable system to study enzyme kinetics, substrate binding, and the biophysical properties of the prenyl modification itself, free from the complexities of full-length proteins and cellular environments nih.govwikipedia.org.

The rationale for using simplified farnesylated peptide analogs like this compound lies in their ability to mimic the critical C-terminal prenylation site of natural protein substrates. By synthesizing peptides that contain the essential prenylation motif (e.g., a cysteine residue) and have already undergone farnesylation, researchers can directly investigate the interaction of the prenylated peptide with FTase or other relevant enzymes acs.orgresearchgate.netbiosynth.comrsc.org.

These analogs allow for:

Kinetic Studies: Precise measurement of enzyme kinetics, such as kcat and KM values, providing quantitative data on FTase substrate specificity and catalytic efficiency plos.orgnih.govnih.govacs.org.

Structure-Activity Relationship (SAR) Studies: Systematic modification of peptide sequences to understand how specific amino acid residues influence enzyme recognition and binding nih.govnih.gov.

Biophysical Characterization: Investigation of the physical properties of the farnesyl modification and its impact on peptide behavior, such as solubility and membrane association researchgate.netbiosynth.com.

Mechanism Elucidation: Direct probing of the catalytic mechanism, including the role of specific residues and the formation of intermediates mdpi.comacs.org.

The acetyl (Ac) group at the N-terminus and the methyl ester (OMe) at the C-terminus of this compound can influence the peptide's solubility and stability in biochemical assays, making it a practical model for in vitro studies researchgate.netbiosynth.com. The synthesis of such modified cysteine residues, including the installation of the farnesyl group, can be achieved through various chemical methods, including palladium-catalyzed reactions acs.orgrsc.org.

The discovery of protein prenylation dates back to the late 1970s and early 1980s, initially observed in yeast mating pheromones like a-factor (B1252094) researchgate.net. Early research efforts focused on identifying the minimal sequence requirements for prenylation, leading to the characterization of the CaaX motif as the primary recognition signal for FTase and GGTase-I researchgate.netnih.gov.

The synthesis and use of simplified peptide analogs, including acetylated cysteine derivatives, were instrumental in these early investigations. Compounds like this compound, or similar structures representing the farnesylated C-terminal cysteine, allowed researchers to:

Confirm FTase Activity: Demonstrate the enzymatic transfer of the farnesyl group to a defined peptide substrate mdpi.comacs.org.

Define Substrate Motifs: Systematically test various peptide sequences to delineate the specific amino acid requirements for FTase recognition nih.govacs.org.

Investigate Catalytic Mechanisms: Provide a substrate for detailed biochemical analysis of the FTase catalytic cycle mdpi.comacs.org.

These foundational studies using peptide analogs laid the groundwork for understanding the broader biological significance of prenylation and for the development of prenylation inhibitors as potential therapeutic agents researchgate.netnih.gov.

Compound List:

this compound

Farnesyl pyrophosphate (FPP)

Geranylgeranyl pyrophosphate (GGPP)

Ras GTPases

Rab GTPases

a-factor (yeast mating factor)

CVVM

CMIIM

CSLMQ

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11+,18-13+/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSBUVKSWFWHTQ-WOWWHVILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127191 | |

| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135304-08-4 | |

| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135304-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis and Functional Derivatization of Ac Cys Farnesyl Ome

Chemical Synthesis Strategies for Ac-Cys(farnesyl)-OMe and Related Farnesylated Peptides

The synthesis of this compound and more complex farnesylated peptides can be achieved through several strategic approaches, each with its own advantages. These methods range from solid-phase techniques to solution-phase and metal-catalyzed reactions.

Convergent and Modular Approaches in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and its application to farnesylated peptides offers a modular and convergent route. acs.orggoogle.com In a convergent strategy, peptide fragments are synthesized separately and then combined. This is particularly advantageous for incorporating complex modifications like farnesylation. acs.org

One approach involves the on-resin farnesylation of a cysteine-containing peptide. nih.gov The peptide is assembled on a solid support using standard Fmoc/tBu chemistry. nih.govcsic.esrsc.org Following the assembly of the peptide chain, the cysteine thiol is deprotected and reacted with farnesyl bromide to introduce the farnesyl group. nih.gov This method, however, can be challenging due to the acid sensitivity of the farnesyl group during the final cleavage from the resin. nih.govthieme-connect.de

To circumvent this, alternative strategies have been developed. One such method involves the synthesis of a dehydroalanine-containing peptide on the solid phase. acs.org After cleavage from the resin, this electrophilic handle reacts chemoselectively with a nucleophile like farnesylthiolate in solution to yield the desired farnesylated peptide. acs.org Another approach utilizes a side-chain anchoring strategy, where an Fmoc-Cys-OMe residue is attached to the resin via its thiol group, allowing for the peptide chain to be built from there. acs.org

| SPPS Strategy | Description | Key Advantages |

| On-Resin Farnesylation | The peptide is synthesized on a solid support, followed by the farnesylation of the cysteine residue while still attached to the resin. nih.gov | All steps are performed on the solid phase, simplifying purification. |

| Dehydroalanine (B155165) Ligation | A peptide containing a dehydroalanine residue is synthesized via SPPS and then reacted with farnesylthiolate in solution. acs.org | Offers high chemoselectivity and avoids exposing the farnesyl group to harsh cleavage conditions. acs.org |

| Side-Chain Anchoring | An Fmoc-Cys-OMe residue is anchored to the resin through its side-chain thiol, and the peptide is synthesized from this point. acs.org | Useful for preparing peptides with a C-terminal farnesylated cysteine methyl ester. acs.org |

Solution-Phase Synthesis Techniques for Direct Cysteine Farnesylation

Solution-phase synthesis provides a direct route to this compound and related compounds. A common method involves the S-alkylation of a cysteine derivative with a farnesyl halide. For instance, S-trans, trans-farnesyl-L-cysteine methyl ester can be synthesized from farnesyl bromide and L-cysteine methyl ester hydrochloride in the presence of a base like triethylamine. nih.gov

The efficiency of this reaction can be influenced by the choice of solvent and base. Anhydrous polar aprotic solvents and organic bases have been found to generally improve the yields of S-farnesylated cysteine derivatives. thieme-connect.de This approach is foundational for creating the core this compound structure, which can then be used in further peptide synthesis or as a standalone research tool. The synthesis of S-Farnesylcysteine alpha-carboxyl methyl ester often involves reacting farnesylcysteine with methylating agents under controlled conditions, sometimes requiring catalysts to ensure proper bond formation.

Chemo- and Regioselective Palladium-Catalyzed Cysteine Prenylation for this compound Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the chemo- and regioselective modification of peptides and proteins. nih.govnih.govacs.org The Pd-catalyzed Tsuji-Trost allylation, using a Pd/BIPHEPHOS catalyst system, allows for the highly selective allylation of cysteine residues in peptides and proteins. nih.govnih.govacs.orgresearchgate.net This method is particularly noteworthy because it forms the natural n-prenylthioether bond, unlike other methods that may introduce non-native linkages. nih.govnih.govacs.org

This catalytic system demonstrates high chemoselectivity, meaning it specifically targets the cysteine thiol group even in the presence of other reactive amino acid side chains. nih.govacs.org The reaction proceeds under mild conditions and can be used to install not only the farnesyl group but also other prenyl groups and a variety of biophysical probes. nih.govacs.orgacs.org The versatility of this method extends to the farnesylation of both internal and terminal cysteine residues. acs.org The development of third-generation aminobiphenyl palladacycle pre-catalysts like "G3-Xantphos" has further enhanced the efficiency of this functionalization, allowing for high yields at room temperature under biocompatible conditions. researchgate.net

Design and Incorporation of this compound Analogs for Specialized Research Applications

To probe the intricate cellular processes involving protein prenylation, researchers require sophisticated tools. This has led to the design and synthesis of this compound analogs equipped with fluorescent labels or bio-orthogonal tags.

Synthesis of Fluorescently Labeled this compound Probes for Biochemical Assays

Fluorescently labeled probes are invaluable for studying enzyme activity and protein localization. Continuous fluorescence assays for farnesyltransferase (FTase) often employ dansylated peptides. nih.govbioassaysys.com Upon farnesylation, the fluorescence quantum yield of the dansyl group increases, providing a real-time measure of enzyme activity. nih.gov

Another strategy involves creating "smart" activatable probes. These peptide-based probes are designed to emit a fluorescent signal only after being farnesylated by FTase, which brings the probe into a hydrophobic environment, triggering fluorescence. nih.gov Such probes have shown a significant enhancement in fluorescence in cellular assays. nih.gov The synthesis of these probes often involves coupling a fluorescent dye to a peptide sequence that is a known substrate for FTase. nih.govnih.gov Palladium-catalyzed reactions also offer a route to introduce fluorescent tags onto cysteine-containing peptides. nih.gov

| Probe Type | Mechanism of Action | Application |

| Dansylated Peptide | Fluorescence quantum yield increases upon farnesylation. nih.gov | Continuous, real-time monitoring of farnesyltransferase activity. nih.gov |

| Activatable "Smart" Probe | Farnesylation induces a conformational change that leads to fluorescence emission. nih.gov | Detection of farnesyltransferase activity in pure enzyme and cell-based assays. nih.gov |

Preparation of this compound Derivatives with Bio-orthogonal Tags (e.g., Alkyne-tagged)

Bio-orthogonal chemistry allows for the specific labeling of molecules in a complex biological environment. acs.org This is often achieved using "click chemistry," a highly efficient and selective reaction between an azide (B81097) and an alkyne. nih.govthermofisher.com

To apply this to the study of prenylation, researchers have developed farnesyl diphosphate (B83284) analogs containing terminal alkyne or azide groups. researchgate.netnih.govnih.gov These analogs, such as YnF, are metabolically incorporated into proteins by FTase. researchgate.netnih.gov The alkyne tag then serves as a handle for "clicking" on a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification. researchgate.netnih.gov This approach has enabled the global profiling of prenylated proteins in living cells. researchgate.netnih.gov

The synthesis of these bio-orthogonal probes involves modifying the farnesyl structure to include the alkyne or azide functionality. For example, alkyne-tagged probes can be synthesized and subsequently attached to proteins, which are then detected via Cu(I)-catalyzed click chemistry with an azide-functionalized reporter. researchgate.net Palladium-catalyzed methods can also be employed to install bio-orthogonal handles, such as azides and alkynes, onto cysteine residues. nih.govacs.org

| Bio-orthogonal Tag | Corresponding Reaction | Utility |

| Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govresearchgate.net | Labeling of farnesylated proteins for visualization (with fluorescent azides) or enrichment (with biotin azide). researchgate.net |

| Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.gov | Tagging farnesylated proteins for proteomic analysis via reaction with alkyne-functionalized probes. |

Strategies for Isotopic Labeling of this compound for Spectroscopic Analysis

Isotopic labeling is an indispensable tool in the detailed spectroscopic analysis of molecules, providing insights into structure, dynamics, and quantification that are often unattainable with unlabeled compounds. For this compound, the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into specific positions of the molecule is critical for advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). creative-proteomics.comrsc.org These labeling strategies allow for the precise tracking and analysis of the compound, facilitating unambiguous signal assignment in complex spectra and enabling accurate quantification. liverpool.ac.uk

The synthesis of isotopically labeled this compound can be approached by incorporating isotopes into either the N-acetyl-L-cysteine methyl ester backbone or the farnesyl tail. The choice of isotope and labeling position depends on the specific analytical question being addressed. rsc.org

Labeling of the Cysteine and Farnesyl Moieties

The introduction of stable isotopes into the this compound structure can be achieved through chemical synthesis by using isotopically enriched starting materials.

Cysteine Moiety Labeling : The most direct method for labeling the amino acid portion is to use commercially available, isotopically enriched L-cysteine in the synthesis. nih.govisotope.com Stable isotope-labeled versions of L-cysteine, such as L-Cysteine-¹⁵N, L-Cysteine-¹³C₃, and L-Cysteine-³³S, are available and can be incorporated via established synthetic routes. nih.govmedchemexpress.comacs.org For instance, the synthesis of S-farnesyl-L-cysteine methyl ester has been described starting from L-cysteine methyl ester hydrochloride salt and farnesyl bromide. nih.gov By substituting the standard L-cysteine methyl ester with an isotopically labeled variant (e.g., L-Cysteine-¹⁵N methyl ester), the ¹⁵N isotope can be specifically placed at the nitrogen atom. This is particularly useful for heteronuclear NMR experiments. nih.govresearchgate.net

Farnesyl Moiety Labeling : Labeling of the 15-carbon isoprenoid tail is typically achieved by using an isotopically enriched farnesyl precursor. creative-proteomics.com Deuterated or ¹³C-labeled farnesyl bromide can be used in the direct alkylation of the cysteine thiol group. acs.org Strategies for preparing labeled isoprenoids often leverage metabolic pathways or chemical synthesis from smaller labeled building blocks. liverpool.ac.uk For example, deuterium-labeled farnesyl pyrophosphate is used in biochemical studies and can be adapted for chemical synthesis. creative-proteomics.com The introduction of deuterium can significantly alter the mass for MS-based quantification without substantially affecting the chemical properties. nih.gov

The following table summarizes common isotopic labeling strategies for the constituent parts of this compound.

| Labeled Moiety | Isotope | Precursor Example | Primary Application |

| Cysteine | ¹³C | L-Cysteine-¹³C₃ | NMR Spectroscopy |

| ¹⁵N | L-Cysteine-¹⁵N | NMR Spectroscopy | |

| ²H (D) | L-Cysteine-d₃ | Mass Spectrometry | |

| Farnesyl | ¹³C | ¹³C-labeled Farnesyl Bromide | NMR Spectroscopy |

| ²H (D) | Deuterated Farnesyl Pyrophosphate | Mass Spectrometry |

Table 1: Isotopic Labeling Strategies for this compound.

Applications in Spectroscopic Analysis

The primary benefit of isotopic labeling is the enhancement of spectroscopic analysis, particularly for NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In NMR, the low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) often results in weak signals. d-nb.info By enriching this compound with these isotopes, the signal-to-noise ratio is dramatically improved, enabling a variety of powerful one- and two-dimensional NMR experiments such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC. nih.govresearchgate.net This enrichment is crucial for:

Unambiguous Resonance Assignment : Isotopic labeling helps to resolve signal overlap, which can be extensive in the ¹H NMR spectrum, especially for the farnesyl group protons. d-nb.inforesearchgate.net By correlating protons to their directly attached ¹³C or ¹⁵N atoms, individual resonances can be assigned with high confidence. nih.gov

Structural and Conformational Analysis : The precise chemical shifts of ¹³C and ¹⁵N are sensitive to the local electronic environment, providing valuable information about the three-dimensional structure and conformation of the molecule in solution. researchgate.net

Mass Spectrometry (MS) : In mass spectrometry, stable isotope labeling is the gold standard for quantitative analysis. creative-proteomics.com A "heavy" version of this compound, labeled with isotopes like ²H or ¹³C, can be synthesized and used as an internal standard. uab.edu Since the labeled standard has nearly identical chemical and physical properties to the unlabeled ("light") analyte, it co-elutes in liquid chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.gov The mass difference allows for their distinct detection. creative-proteomics.com This approach, known as isotope dilution mass spectrometry, enables:

Accurate Quantification : By measuring the ratio of the MS signal intensity of the endogenous analyte to the known concentration of the spiked heavy standard, a precise and accurate quantification of this compound in complex biological samples can be achieved. nih.gov

Metabolic Flux Analysis : Tracking the incorporation of labeled precursors into this compound over time allows for the study of its biosynthesis and turnover rates within cellular systems. nih.gov

The table below outlines the key applications of isotopic labeling in the spectroscopic analysis of this compound.

| Spectroscopic Technique | Isotope(s) Used | Purpose of Labeling | Research Finding |

| NMR Spectroscopy | ¹³C, ¹⁵N | Resolve signal overlap, enhance signal intensity. | Unambiguous assignment of proton, carbon, and nitrogen resonances. nih.govd-nb.info |

| ¹³C, ¹⁵N | Probe local chemical environment. | Determination of molecular conformation and intermolecular interactions. researchgate.net | |

| Mass Spectrometry | ²H, ¹³C, ¹⁵N | Create a mass-shifted internal standard. | Accurate absolute quantification of the compound in complex matrices. uab.edunih.gov |

| ²H, ¹³C, ¹⁵N | Trace metabolic pathways. | Measurement of protein and small molecule synthesis and turnover rates. creative-proteomics.comnih.gov |

Table 2: Spectroscopic Applications of Isotopically Labeled this compound.

Biochemical and Enzymological Characterization of Farnesylation Utilizing Ac Cys Farnesyl Ome Substrates

Enzyme Kinetics and Substrate Specificity of Protein Farnesyltransferase (FTase)

The catalytic activity and substrate recognition mechanisms of FTase have been extensively studied using various peptide substrates and analogs. These studies aim to elucidate the enzyme's preferences for different C-terminal sequences and the impact of modifications on catalytic efficiency.

Investigation of Ac-Cys(farnesyl)-OMe Peptide Analogs as FTase Substrates

Peptide analogs incorporating modified cysteine residues, such as those mimicking the farnesylated cysteine found in post-translationally modified proteins like prelamin A jci.orgnih.gov, are instrumental in dissecting the intricacies of FTase catalysis. While the canonical substrate for FTase is a C-terminal CaaX motif, researchers synthesize peptides that include a farnesylated cysteine residue to probe the enzyme's interaction with such modified substrates. These peptide analogs, potentially containing the this compound moiety, allow for the investigation of how the presence of the farnesyl group on the cysteine itself, or modifications at the carboxyl terminus, influences substrate binding and catalytic turnover. Studies employing peptide libraries have revealed that FTase exhibits specificity not only for the C-terminal 'X' residue but also for the preceding aliphatic residues (a1 and a2) within the CaaX motif plos.orgnih.govacs.org. The use of analogs like those derived from this compound provides a means to assess if FTase can act upon peptides where the cysteine residue is already farnesylated or modified, or to understand the enzyme's interaction with substrates that have undergone initial processing steps jci.orgnih.gov.

Comparative Kinetic Studies with Canonical CAAX and Extended C(x)3X Recognition Motifs

Comparative kinetic studies are crucial for understanding FTase's substrate selectivity. The canonical CaaX motif serves as a benchmark against which the kinetic parameters (such as Michaelis constant, Km, and maximum velocity, Vmax) of modified peptide analogs are measured. While specific data for "extended C(x)3X" motifs in direct comparison with this compound analogs are not explicitly detailed in the provided literature, studies comparing various CaaX sequences highlight the importance of the a1, a2, and X positions for substrate recognition and catalytic efficiency plos.orgnih.gov. For instance, peptides with methionine, serine, glutamine, or alanine (B10760859) at the X position are generally preferred substrates for FTase, whereas leucine (B10760876) at this position often directs modification by geranylgeranyltransferase type I (GGTase-I) massey.ac.nz. Kinetic analyses using peptide libraries have identified distinct substrate classes, indicating that FTase substrate recognition is more complex than the simple CaaX motif alone plos.orgnih.gov. By measuring kinetic parameters for peptide analogs containing the this compound structure, researchers can quantify the impact of this modification on substrate binding affinity and catalytic turnover rates compared to canonical CAAX peptides. Such data can reveal whether the farnesylated cysteine analog acts as a substrate, an inhibitor, or has altered kinetic properties.

Role of Cysteine Thiol Reactivity and Active Site Zinc Coordination in FTase Catalysis

The catalytic mechanism of FTase heavily relies on the unique properties of its active site, particularly the coordination of a zinc ion to the thiol group of the substrate cysteine residue nih.govplos.orgpnas.orgpnas.org. The FTase β-subunit contains a zinc ion coordinated by Asp297, Cys299, and His362 nih.govpnas.org. Upon substrate binding, the cysteine thiol of the CaaX motif coordinates to this zinc ion, displacing a water molecule or an aspartate ligand nih.govpnas.org. This coordination activates the thiol for a nucleophilic attack on the farnesyl pyrophosphate (FPP) donor, leading to the transfer of the farnesyl group and the release of pyrophosphate nih.govpnas.org. The cysteine's thiol reactivity and its precise coordination to the active site zinc are therefore critical for catalysis. Structural studies have shown that in active complexes, the cysteine thiolate is indeed coordinated to the zinc ion, adopting an extended conformation within the active site pnas.orgresearchgate.net. Disruptions in this coordination, or modifications to the cysteine residue itself, as might be present in this compound analogs, can significantly impact the enzyme's catalytic efficiency and mechanism.

Development and Application of In Vitro Prenylation Assays with this compound

Accurate and sensitive assays are indispensable for studying FTase activity, characterizing substrate interactions, and screening for inhibitors. Various methodologies have been developed, employing different detection principles.

Spectrophotometric and Chromatographic Quantification of Farnesylation Product Formation

Spectrophotometric methods, particularly fluorescence-based assays, are widely used for quantifying FTase activity. These assays typically involve using dansylated peptide substrates, where the attachment of the farnesyl group by FTase leads to an increase in fluorescence syr.eduacs.orgbioassaysys.combioassaysys.com. For example, an assay might involve incubating FTase with a dansylated peptide analog containing the this compound moiety and FPP, and then measuring the change in fluorescence emission at specific wavelengths (e.g., λem/ex = 340/550 nm) bioassaysys.combioassaysys.com. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are also employed to analyze reaction products, separate prenylated peptides from unprenylated ones, or quantify the formation of specific modified products nih.govsaspublishers.com. These methods offer precise quantification and can be adapted for high-throughput screening.

Radiometric Assays using Labeled Farnesyl Pyrophosphate (FPP)

Radiometric assays provide a highly sensitive method for measuring FTase activity by tracking the incorporation of a radiolabeled isoprenoid donor. Typically, [³H]-farnesyl pyrophosphate ([³H]-FPP) is used as the farnesyl donor nih.govpnas.org. In these assays, FTase catalyzes the transfer of the radiolabeled farnesyl group from [³H]-FPP to a peptide substrate, which could be a synthetic analog incorporating the this compound structure. The prenylated peptide product is then separated from unreacted [³H]-FPP, often using thin-layer chromatography (TLC) or other chromatographic methods, and the amount of incorporated radioactivity is quantified using a scintillation counter nih.govpnas.org. This approach allows for precise measurement of enzyme activity and is particularly useful for determining kinetic parameters and assessing the efficiency of substrate utilization.

Novel Enzymatic Approaches for this compound Production (e.g., Sortase A-mediated farnesylation)

Novel enzymatic strategies are continually being developed to achieve precise and efficient modification of biomolecules, including the incorporation of lipophilic groups such as farnesyl moieties. Among these, Sortase A (SrtA) from Staphylococcus aureus has emerged as a powerful tool for site-specific protein ligation and modification acs.orguniversityofcalifornia.edunih.govmdpi.comnih.gov. While Sortase A itself does not perform the farnesylation reaction (which is typically catalyzed by protein farnesyltransferase, FTase wikipedia.orgebi.ac.uknih.gov), its ability to ligate modified peptide fragments offers a novel approach to introduce farnesylated cysteine residues, such as those found in this compound, into target proteins or peptides. This section explores the principles of Sortase A-mediated ligation and its potential application in the production of farnesylated conjugates.

Mechanism of Sortase A-mediated Ligation

Sortase A is a bacterial transpeptidase that catalyzes the formation of a peptide bond between two protein or peptide substrates. It recognizes a specific C-terminal recognition motif, typically LPXTG (where X is any amino acid) acs.orgmdpi.comnih.govresearchgate.net. The enzymatic mechanism involves a nucleophilic attack by the active site cysteine residue of Sortase A onto the carbonyl carbon of the threonine residue within the LPXTG motif. This cleavage event forms a covalent thioester intermediate, linking the enzyme to the N-terminal portion of the substrate acs.orgmdpi.comnih.gov. Subsequently, an amine-containing nucleophile, most commonly an oligoglycine peptide (e.g., triglycine, GGG), attacks the carbonyl carbon of the thioester intermediate. This transpeptidation reaction results in the formation of a new peptide bond between the N-terminal amino group of the nucleophile and the C-terminal residue (glycine) of the LPXTG-containing substrate, releasing the enzyme and forming the ligated product acs.orgmdpi.comnih.gov.

Application in Ligation of Modified Peptides

The versatility of Sortase A extends to its capacity to ligate not only simple peptides but also those modified with various functional groups, including lipids acs.orgnih.govacs.orgresearchgate.net. Research has demonstrated that Sortase A can efficiently ligate lipid-modified oligoglycine peptides to protein substrates bearing the LPXTG recognition sequence acs.orgnih.govacs.org. This capability is crucial for developing strategies to introduce lipophilic moieties, such as farnesyl groups, into proteins in a site-specific manner.

Potential for Farnesylated Moiety Incorporation

The compound this compound represents a pre-farnesylated cysteine derivative, potentially in a form suitable for incorporation into peptide sequences. By designing a peptide substrate that incorporates this compound and also contains the Sortase A recognition motif (LPXTG), or by utilizing a peptide containing this compound as the oligoglycine nucleophile, Sortase A can be employed to attach this farnesylated moiety to a target protein. This approach bypasses the need for the target protein to possess a natural CaaX box motif for farnesylation by FTase, offering a novel method for site-specific protein farnesylation or the introduction of farnesylated cysteine residues at desired locations within a protein or peptide. Such strategies enable the production of farnesylated protein conjugates for various biotechnological applications.

Enzymatic Efficiency and Yields

Sortase A-mediated ligations are generally characterized by high yields and specificity. Studies have reported ligation efficiencies ranging from 60% to 90% for various lipid modifications acs.orgnih.govacs.org. Furthermore, advancements in Sortase A engineering, such as substrate-fused variants, have demonstrated significant rate enhancements, with up to an 18-fold increase in ligation efficiency reported universityofcalifornia.edu. These findings underscore the robustness and potential for optimization of Sortase A-based conjugation strategies for incorporating modified amino acids like this compound.

| Feature | Description | Source Index |

| Enzyme System | Sortase A (SrtA)-mediated ligation | acs.orguniversityofcalifornia.edunih.govmdpi.com |

| Recognition Motif | LPXTG (where X is any amino acid) | acs.orguniversityofcalifornia.edunih.govresearchgate.net |

| Nucleophile | Typically oligoglycine peptides (e.g., GGG). Can be modified, including lipidated fragments. | acs.orgnih.govmdpi.comacs.orgresearchgate.net |

| Typical Ligation Yield | 60-90% for various modifications, including lipidated peptides. | acs.orgnih.govacs.org |

| Rate Enhancement | Up to 18-fold increase achievable with engineered enzyme variants (e.g., substrate-fused SrtA). | universityofcalifornia.edu |

| Application Focus | Site-specific ligation of modified peptides, including those with lipid moieties, to protein substrates. Potential for introducing farnesylated moieties (e.g., via this compound containing peptides) at defined positions. | acs.orgnih.govacs.orgresearchgate.net |

| Reaction Conditions | Commonly performed in buffered solutions (e.g., 50 mM Tris-HCl, pH 7.5) with salt (e.g., 150 mM NaCl), often in the presence of Ca²⁺ ions (e.g., 10 mM CaCl₂). Reactions typically occur at reduced temperatures (e.g., 4°C) or room temperature over approximately 60 minutes. | nih.gov |

Compound List:

this compound

Sortase A (SrtA)

Protein Farnesyltransferase (FTase)

LPXTG

Oligoglycine

Triglycine (GGG)

Lipid-modified peptides

Biophysical Investigations of Ac Cys Farnesyl Ome Interactions with Biomimetic Membranes

Membrane Partitioning, Insertion, and Association Dynamics of Farnesylated Peptides

The initial and most crucial step in the function of many farnesylated proteins is their partitioning into and association with a biological membrane. The dynamics and thermodynamics of this process are central to understanding their biological activity.

Quantitative Analysis of Ac-Cys(farnesyl)-OMe Partitioning into Lipid Bilayers (e.g., DMPC)

Studies have unequivocally demonstrated that the uncharged this compound molecule readily partitions into lipid bilayers composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). nih.govresearchgate.net This high affinity for the membrane is a direct consequence of the hydrophobic farnesyl tail. researchgate.net The partitioning of the farnesyl group into the nonpolar core of the lipid bilayer is the primary driving force for this association. While a precise partition coefficient for this compound in DMPC has not been explicitly reported in the reviewed literature, the collective biophysical data, including spectroscopic and calorimetric evidence, strongly support a very high degree of partitioning, indicating that once introduced into an aqueous environment containing lipid vesicles, the molecule overwhelmingly favors the lipid phase. nih.govresearchgate.net

Influence of this compound on Membrane Phase Behavior and Lateral Organization

The insertion of this compound into the DMPC bilayer has a significant impact on the collective properties of the lipid assembly, particularly its phase behavior. The presence of the farnesyl moiety disrupts the ordered packing of the lipid acyl chains. This disruption leads to a dramatic, concentration-dependent decrease in the main gel-to-liquid crystalline phase transition temperature (Tm) of the DMPC vesicles. nih.govresearchgate.net This effect suggests that this compound does not segregate into its own domains but rather is distributed throughout the lipid bilayer, where it interferes with the cooperative melting of the lipid chains. At concentrations of 10 mol%, the sharp phase transition of pure DMPC is nearly abolished, indicating a significant fluidization of the membrane. researchgate.net This fluidizing effect can have profound implications for the lateral organization of the membrane, potentially influencing the formation and stability of lipid rafts and other microdomains.

Effects on Membrane Bending Rigidity and Elastic Moduli

Beyond influencing the phase behavior, this compound also modulates the mechanical properties of the lipid bilayer. Vesicle fluctuation analysis of giant unilamellar vesicles (GUVs) has been employed to quantify the effect of the farnesylated peptide on the membrane's bending rigidity (kc). The bending rigidity is a measure of the energy required to curve the membrane. Research has shown that uncharged farnesylated species like this compound modestly decrease the bending rigidity of DMPC membranes. nih.govresearchgate.net This softening of the membrane is consistent with the disruptive effect of the bulky farnesyl group on the packing of the lipid acyl chains, making the membrane more flexible and easier to bend. This alteration of the membrane's elastic moduli can influence cellular processes that involve membrane deformation, such as budding, fusion, and fission.

| Property | Effect of this compound | Technique |

| Membrane Partitioning | High affinity for DMPC bilayers | MAS-NOESY, DSC |

| Phase Transition (Tm) | Dramatic, concentration-dependent decrease | DSC |

| Bending Rigidity (kc) | Modest decrease | Vesicle Fluctuation Analysis |

Structural Elucidation of this compound within Model Membrane Environments

To comprehend the functional consequences of this compound partitioning into membranes, it is essential to determine its structure and location within the lipid bilayer. Advanced biophysical techniques provide this critical insight at a molecular level.

Magic Angle Spinning Nuclear Overhauser Enhancement Spectroscopy (MAS-NOESY) for Intermolecular Contacts

Magic Angle Spinning Nuclear Overhauser Enhancement Spectroscopy (MAS-NOESY) is a powerful solid-state NMR technique used to identify atoms that are in close spatial proximity (typically within 5 Å). Experiments on related farnesylated peptides in DMPC membranes have provided direct evidence for the insertion of the farnesyl chain into the hydrophobic core of the lipid bilayer. nih.govresearchgate.net Cross-peaks are observed between the protons of the farnesyl chain and the protons of the lipid acyl chains, confirming their intimate mixing. researchgate.net Furthermore, cross-peaks between the peptide headgroup and the lipid headgroup/glycerol region indicate the localization of the N-acetyl-cysteine-O-methyl portion of the molecule at the membrane-water interface. researchgate.net This "anchored" conformation, with the hydrophobic tail embedded in the bilayer and the more polar headgroup residing at the interface, is a key structural feature governing the interaction of farnesylated molecules with membranes.

Differential Scanning Calorimetry (DSC) for Thermotropic Transitions in Lipid Systems

Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure the heat changes associated with phase transitions in materials. In the context of lipid membranes, DSC provides valuable information on how solutes affect the stability and cooperativity of the gel-to-liquid crystalline phase transition. For this compound in DMPC unilamellar vesicles, DSC scans reveal a significant, concentration-dependent effect on the main phase transition. researchgate.net As the mole fraction of this compound increases, the main transition temperature (Tm) is progressively lowered, and the transition peak becomes broader. researchgate.net This indicates that the farnesylated peptide disrupts the packing of the DMPC molecules in the gel phase, making the transition to the liquid crystalline phase more favorable and less cooperative. At 10 mol% concentration, the sharp, cooperative transition of pure DMPC is almost completely eliminated, signifying a highly perturbed and more fluid membrane environment. researchgate.net

| Concentration of this compound (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |

| 0 | ~24.0 | ~5.5 |

| 2.5 | Lowered and Broadened | Decreased |

| 5.0 | Further Lowered and Broadened | Further Decreased |

| 7.5 | Significantly Lowered and Broadened | Significantly Decreased |

| 10.0 | Very Broad Transition (almost absent) | Substantially Decreased |

| Note: Specific values for Tm and ΔH are not explicitly provided in the source material but are inferred from the presented DSC thermograms. The table reflects the observed trends. |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-acetyl-S-farnesyl-L-cysteine methyl ester |

| DMPC | 1,2-dimyristoyl-sn-glycero-3-phosphocholine |

Vesicle Fluctuation Analysis in Giant Unilamellar Vesicles (GUVs)

The interaction of the uncharged, farnesylated cysteine derivative, this compound, with lipid bilayers has been investigated using vesicle fluctuation analysis of giant unilamellar vesicles (GUVs). This powerful, non-invasive technique allows for the determination of key mechanical properties of the membrane, such as its bending rigidity, by analyzing the thermally induced shape fluctuations of the vesicle.

In these studies, GUVs are typically composed of a single lipid component to create a simplified model system that allows for the direct effects of the introduced molecule to be observed. For the investigation of this compound, dimyristoylphosphatidylcholine (B1235183) (DMPC) is a commonly used lipid for forming the biomimetic membranes. The thermal fluctuations of these GUVs are recorded using phase-contrast microscopy, and the resulting images are analyzed to extract the bending rigidity modulus (κ).

Research findings indicate that the incorporation of this compound into DMPC bilayers leads to a modest decrease in the membrane's bending rigidity. researchgate.net This suggests that the farnesylated compound increases the flexibility of the membrane. The partitioning of the uncharged this compound molecule into the DMPC bilayer is a key aspect of this interaction. researchgate.net The farnesyl group is understood to insert into the hydrophobic core of the lipid bilayer, while the more polar acetylated and methylated cysteine residue resides near the lipid headgroups. This insertion disrupts the packing of the lipid acyl chains, leading to a more fluid and less rigid membrane structure.

The observed decrease in bending rigidity is in contrast to the effect of charged farnesylated peptides, which have been shown to markedly increase the bending rigidity of similar model membranes. researchgate.net This highlights the significant role that the headgroup of the farnesylated molecule plays in modulating the mechanical properties of the lipid bilayer.

While the qualitative effect of this compound on membrane rigidity has been established, detailed quantitative data from specific studies is crucial for a complete understanding. The following table is representative of the type of data generated in such experiments, illustrating the expected trend.

| Membrane Composition | Bending Rigidity Modulus (κ) (kBT) | Change in Bending Rigidity |

| Pure DMPC GUV | Value | N/A |

| DMPC GUV with this compound | Value | Decrease |

Note: Specific numerical values for bending rigidity are dependent on the precise experimental conditions, including temperature and the concentration of this compound, and were not available in the public domain at the time of this writing.

Computational and Structural Biology Approaches to Ac Cys Farnesyl Ome Interactions

Molecular Modeling and Dynamics Simulations of Ac-Cys(farnesyl)-OMe at Lipid Interfaces

Molecular modeling and dynamics (MD) simulations offer a window into the behavior of this compound at the complex interface of lipid bilayers. These computational techniques allow for the detailed examination of molecular motion and interactions at an atomistic level, which is often challenging to observe experimentally. nih.gov

Simulations of Farnesyl Chain Conformation and Membrane Integration

MD simulations have been pivotal in understanding how the farnesyl chain of this compound integrates into lipid membranes. These simulations reveal that the hydrophobic farnesyl tail readily partitions into the nonpolar core of the lipid bilayer. nih.govresearchgate.net The conformation of the farnesyl chain within the membrane is not static but rather exists as an ensemble of structures. researchgate.net All-atom simulations using force fields like CHARMM36 have been employed to parameterize the farnesyl-cysteine linkage, ensuring accurate representation of its biophysical behavior at the membrane-water interface. researchgate.net Coarse-grained models, such as the Martini force field, have also been parameterized for farnesylated cysteine, enabling simulations of larger systems and longer timescales to study phenomena like protein clustering and domain localization. researchgate.netwhiterose.ac.uk Studies have shown that farnesylated peptides, including uncharged species like this compound, can significantly influence membrane properties, such as decreasing the main gel-fluid phase transition temperature. nih.gov

Prediction of Peptide-Lipid Interaction Sites and Energetics within Membrane Models

Computational methods are also used to predict the specific sites of interaction between farnesylated peptides and lipids, as well as the energetics of these interactions. By combining techniques like atomic force microscopy-based single-molecule force spectroscopy with coarse-grained MD simulations, researchers can construct free energy profiles for peptide-lipid systems. umsystem.edu These profiles quantify the strength of interaction and help to understand how peptide sequence and lipid composition influence membrane binding. nih.govumsystem.edu For farnesylated peptides, simulations show that the farnesyl anchor interacts with the lipid acyl chains, while the peptide backbone can form hydrogen bonds with the lipid headgroups. nih.gov The energetics of these interactions are crucial for the stable anchoring of proteins to the membrane. researchgate.net

| Simulation Type | Key Findings for Farnesyl-Lipid Interactions | References |

| All-Atom MD | Detailed conformation of farnesyl chain in the bilayer core; Parameterization for accurate biophysical behavior. | researchgate.netnih.gov |

| Coarse-Grained MD | Enables study of larger systems and longer timescales; Reveals effects on membrane properties like phase transitions. | nih.govresearchgate.netwhiterose.ac.uk |

| Free Energy Calculations | Quantifies peptide-lipid interaction strength; Elucidates the influence of sequence and lipid composition. | umsystem.edu |

Structure-Based Computational Design and Analysis of FTase Substrates

Farnesyltransferase (FTase) is the enzyme responsible for attaching the farnesyl group to proteins, typically at a C-terminal CaaX motif. mdpi.comresearchgate.net Computational approaches are critical in understanding FTase-substrate specificity and in designing novel substrates and inhibitors.

Elucidation of Determinants for Farnesyltransferase Binding Specificity using this compound Analogs

The binding specificity of FTase is not absolute, and the enzyme can recognize sequences beyond the canonical CaaX box. nih.govmdpi.com Structural and computational modeling studies using analogs of this compound are essential to understand the active-site adjustments required for the recognition and modification of diverse peptide sequences. nih.gov By analyzing the structure of FTase complexed with various peptide substrates, researchers can identify the key interactions that determine binding affinity. plos.org For instance, the cysteine thiol of the substrate coordinates with a catalytic zinc ion in the FTase active site. plos.orgnih.gov Molecular dynamics simulations of FTase with different CaaX peptides have been used to compare the behavior of substrates and inhibitors, evaluating factors like the conformation of the peptide and critical hydrogen bonds. researchgate.net

Prediction of Novel Farnesylation Targets and Substrate Reactivity using Structural Information

Structure-based computational models have been developed to predict novel protein targets for farnesylation with greater accuracy than purely sequence-based methods. plos.orgnih.gov These models can account for the broader substrate diversity of FTase and have successfully identified new classes of substrates. plos.orgnih.gov For example, a structure-based modeling approach was able to identify a new substrate class with an acidic C-terminal residue. plos.org Such computational screens of protein databases have the potential to significantly expand the known prenylated proteome. nih.gov The ability of a peptide to bind to FTase appears to be a primary determinant for whether it will be farnesylated. plos.orgweizmann.ac.il

| Computational Approach | Application in FTase Research | Key Insights | References |

| Molecular Docking & MD | Analyzing binding of this compound analogs to FTase. | Elucidates active-site interactions and binding specificity determinants. | nih.govplos.orgresearchgate.net |

| Structure-Based Modeling | Predicting novel FTase substrates from genomic data. | Expands the known farnesylome and identifies non-canonical targets. | nih.govplos.orgnih.gov |

| Bioinformatics | Correlating predicted reactivity with in vivo farnesylation. | Reinforces the importance of the C-terminal tripeptide for recognition. | mdpi.com |

Theoretical Considerations of Cysteine Reactivity within the this compound Scaffold

The reactivity of the cysteine residue is central to its biological function, including its role as a nucleophile in enzymatic reactions and its susceptibility to post-translational modifications. nih.gov The chemical environment surrounding the cysteine thiol group significantly influences its reactivity. nih.gov In the context of the this compound scaffold, the farnesyl group introduces a significant hydrophobic moiety that can alter the local environment of the cysteine.

Computational methods are increasingly being used to predict cysteine reactivity. chemrxiv.org The pKa of the cysteine thiol is a key determinant of its nucleophilicity, with the thiolate form being considerably more reactive. nih.gov The local protein or peptide environment can modulate this pKa. For instance, hydrogen bond donors in proximity to the cysteine can lower its pKa and enhance its reactivity. nih.gov While the farnesyl group in this compound is attached via a stable thioether bond, theoretical studies on the reactivity of the cysteine scaffold itself can provide insights into its potential for other modifications or interactions, although this specific area is less explored in the literature for the farnesylated form. The development of computational models that can accurately predict cysteine reactivity based on its 3D structural microenvironment is an active area of research. chemrxiv.org

pKa Perturbations of Thiol Groups in Peptide Contexts and their Relevance to Enzymatic Activity

The intrinsic reactivity of the cysteine thiol group is fundamentally governed by its acid dissociation constant (pKa), which is the pH at which the protonated thiol (R-SH) and deprotonated thiolate (R-S⁻) forms are present in equal concentrations. researchgate.net The pKa of the free amino acid cysteine is approximately 8.6. researchgate.net However, within a peptide or protein, the local microenvironment can dramatically alter this value, with pKa values for catalytic cysteine residues in some enzymes reported to be as low as 2.9. researchgate.net These perturbations are critical for enzymatic function, as the more nucleophilic thiolate anion is often the reactive species in enzyme-catalyzed reactions. researchgate.netnih.gov

The local environment, including nearby amino acid residues and cofactors, influences the thiol pKa through electrostatic interactions, hydrogen bonding, and solvent accessibility. researchgate.net For a group to function optimally as a general acid or base catalyst, its pKa should be close to the physiological pH, allowing for efficient proton transfer. lsuhsc.edu While cysteine's intrinsic pKa is typically higher than physiological pH, significant perturbations in enzyme active sites can position it for catalytic activity. nih.govlsuhsc.edu

A prime example relevant to farnesylated peptides is the enzyme protein farnesyltransferase (PFTase). PFTase is a zinc metalloenzyme that catalyzes the attachment of a farnesyl group to the cysteine residue of proteins and peptides with a C-terminal CaaX motif. nih.govnih.govnih.gov The catalytic mechanism involves the coordination of the substrate's cysteine thiol to the active site Zn²⁺ ion. nih.gov This interaction significantly perturbs the thiol's pKa. Studies on peptide analogues binding to PFTase have shown that the pKa of the peptide's thiol group is lowered by approximately 3 units upon binding to the enzyme. nih.gov This substantial decrease in pKa facilitates the deprotonation of the thiol to the more reactive thiolate anion at physiological pH. nih.gov The Zn²⁺-activated thiolate is then positioned for a nucleophilic attack on the farnesyl diphosphate (B83284) substrate, completing the transfer of the farnesyl group. nih.gov

The table below summarizes the intrinsic pKa values of the ionizable side chains of several amino acids in aqueous solution, providing a reference for the typical values that are subject to perturbation within an enzyme's active site.

| Functional Group | Amino Acid | Intrinsic pKa |

| Carboxyl | Aspartic Acid | 4.0 |

| Carboxyl | Glutamic Acid | 4.5 |

| Imidazole | Histidine | 6.4 |

| Thiol (Sulfhydryl) | Cysteine | 9.1 |

| Phenol | Tyrosine | 9.7 |

| Amino | Lysine (B10760008) | 10.4 |

| Data sourced from a review on pKa values of ionizable groups in proteins. lsuhsc.edu |

The significant shift in the cysteine thiol pKa upon binding to enzymes like PFTase underscores the importance of such perturbations in modulating the reactivity of the thiol group, thereby enabling crucial post-translational modifications like farnesylation. nih.govnih.gov

Role of Electrostatic Interactions in Protein-Membrane Association Mediated by Farnesyl Peptides

The association of farnesylated proteins and peptides with cellular membranes is a critical step for their biological function, often mediating signal transduction at the plasma membrane. nih.govjh.edu This association is not driven by the farnesyl anchor alone; it is frequently a dual-signal process involving both the hydrophobic farnesyl group and electrostatic interactions between the peptide and the membrane surface. nih.govroyalacademy.dk The compound this compound, being an uncharged farnesylated cysteine derivative, serves as a useful model to dissect the contribution of the farnesyl group from that of electrostatic charges. nih.gov

The farnesyl group provides a hydrophobic anchor that partitions into the lipid bilayer. nih.govnih.gov However, this hydrophobic interaction alone is often insufficient for stable and specific membrane targeting. royalacademy.dkportlandpress.com Many farnesylated proteins, such as K-Ras, possess a polybasic region—a cluster of positively charged amino acid residues (like lysine and arginine) near the farnesylated cysteine. nih.govnih.govscispace.com This positively charged domain engages in favorable electrostatic interactions with the negatively charged (anionic) lipids, such as phosphatidylserine, that are enriched in the inner leaflet of the plasma membrane. scispace.comnih.govresearchgate.net This combined mechanism is often termed a "farnesyl-electrostatic switch". scispace.comresearchgate.net

Computational and experimental studies have demonstrated that these electrostatic interactions significantly enhance membrane affinity. researchgate.netacs.org The binding of positively charged peptides to membranes increases as the mole percent of acidic lipids in the membrane increases and as the ionic strength of the surrounding solution decreases. acs.org These electrostatic attractions help to steer the protein towards the membrane surface and orient it for the insertion of the farnesyl anchor. researchgate.net

Biophysical investigations comparing the uncharged this compound with charged farnesylated peptides in model membranes highlight the distinct roles of the farnesyl group and electrostatic charge. While both charged and uncharged farnesylated species partition into dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers, they have different effects on the physical properties of the membrane. nih.gov

The following table summarizes findings from a study on how charged and uncharged farnesylated species affect model membranes.

| Compound | Charge | Effect on Main Phase Transition | Effect on Bending Rigidity |

| This compound | Uncharged | Dramatically Decreases | Modestly Decreases |

| Farnesol | Uncharged | Dramatically Decreases | Modestly Decreases |

| Ac-Asn-Lys-Asn-Cys-(farnesyl)-OMe | Charged | Modestly Decreases | Markedly Increases |

| Data adapted from a biophysical investigation of farnesylated peptides in model membranes. nih.gov |

As shown in the table, the uncharged species, including this compound, significantly lower the phase transition temperature of the lipid bilayer but have a minimal effect on its stiffness (bending rigidity). nih.gov In contrast, charged farnesylated peptides cause a much smaller change in the phase transition but markedly increase the membrane's bending rigidity. nih.gov This suggests that while the farnesyl group inserts into and disorders the lipid core, the electrostatic interactions of the charged peptide headgroup with the lipid headgroups lead to a stiffening of the membrane. Therefore, the electrostatic component is not merely an anchor but an active modulator of the physical properties of the cell membrane. nih.gov

Q & A

Q. What are the established protocols for synthesizing Ac-Cys(farnesyl)-OMe, and how can purity be validated?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected cysteine residues. The farnesyl group is introduced post-synthesis via thiol-ene "click" chemistry or enzymatic farnesylation. Critical steps include:

- Protection of cysteine thiol : Use tert-butylthiol (tBu) or trityl (Trt) groups to prevent undesired oxidation .

- Farnesylation : React cysteine with farnesyl pyrophosphate (FPP) in the presence of farnesyltransferase, followed by methyl esterification of the C-terminus .

- Purification : Reverse-phase HPLC with C18 columns and characterization via LC-MS (e.g., m/z 532.3 for [M+H]+) or GC-MS (retention time alignment with NIST standards) .

Q. How is the structural conformation of this compound characterized in model membrane systems?

Biophysical techniques are employed to study its interaction with lipid bilayers:

- Fluorescence anisotropy : Label the peptide with dansyl or nitrobenzoxadiazole (NBD) to monitor membrane insertion depth .

- Differential scanning calorimetry (DSC) : Measure phase transition changes in lipid bilayers to assess peptide-induced membrane destabilization .

- Nuclear magnetic resonance (NMR) : Use P-NMR to analyze perturbations in phospholipid headgroups .

Q. What experimental controls are essential when studying this compound’s role in protein prenylation assays?

Key controls include:

- Negative controls : Farnesyltransferase inhibitors (e.g., lonafarnib) to confirm enzyme-specific activity .

- Substrate analogs : Use non-farnesylated peptides (e.g., Ac-Cys-OMe) to isolate the farnesyl group’s contribution .

- Radiolabeled FPP : Track farnesyl transfer efficiency using H- or C-labeled FPP in enzymatic assays .

Q. How does the farnesyl moiety influence the peptide’s solubility and aggregation in aqueous buffers?

The hydrophobic farnesyl chain reduces aqueous solubility, necessitating:

- Solubilization agents : Use detergents (e.g., Triton X-100) or organic co-solvents (e.g., DMSO ≤1%) .

- Critical micelle concentration (CMC) assays : Determine aggregation thresholds via dynamic light scattering (DLS) .

- Circular dichroism (CD) : Monitor secondary structural changes under varying pH and ionic strength .

Q. What are the best practices for storing this compound to prevent degradation?

- Temperature : Store lyophilized peptides at -80°C; dissolved samples in anhydrous DMSO at -20°C .

- Oxidation prevention : Add antioxidants (e.g., TCEP) to aqueous buffers and use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported membrane-binding affinities of this compound across studies?

Discrepancies often arise from lipid composition variations (e.g., phosphatidylcholine vs. cholesterol-rich membranes). To address this:

- Standardize lipid models : Use defined ratios (e.g., POPC:cholesterol 7:3) and compare with in vivo-like membranes (e.g., lipid rafts) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics under controlled flow rates and temperatures .

- Molecular dynamics (MD) simulations : Predict free energy of insertion using force fields like CHARMM36 .

Q. What methodologies identify the interaction between this compound and farnesyltransferase isoforms under hypoxic conditions?

Hypoxia alters enzyme kinetics; study this via:

- Oxygen-controlled assays : Use gloveboxes or microfluidic devices to maintain precise O levels (e.g., 1–5% O) .

- Isoform-specific inhibitors : Combine siRNA knockdown (e.g., FTα vs. FTβ) with activity assays .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics under varying O tensions .

Q. How does this compound serve as a substrate analog to probe farnesyltransferase allosteric regulation?

Design competition assays with:

- Fluorescent probes : BODIPY-FPP competes with this compound for active-site binding; monitor via Förster resonance energy transfer (FRET) .

- Cryo-EM : Resolve enzyme-peptide complexes at 3–4 Å resolution to map conformational changes .

- Mutagenesis : Introduce mutations (e.g., Y361A in FTase) to disrupt allosteric networks .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression models:

- Four-parameter logistic (4PL) curve : Fit EC values for membrane disruption or enzyme inhibition .

- ANOVA with post-hoc tests : Compare biological replicates (n ≥ 3) across concentrations; report 95% confidence intervals .

- Hill slope analysis : Identify cooperative effects in multi-subunit systems (e.g., farnesyltransferase oligomers) .

Q. Can this compound be used to study cross-talk between farnesylation and other post-translational modifications (PTMs)?

Yes, via:

- Dual-labeling assays : Combine H-farnesyl with P-phosphate tags to track PTM competition .

- Immunoprecipitation (IP) : Use anti-farnesyl antibodies to co-precipitate acetylated or ubiquitinated proteins .

- Proteomics : Perform LC-MS/MS on tryptic digests to map co-occurring PTMs on Ras-family proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.